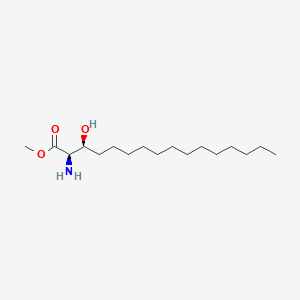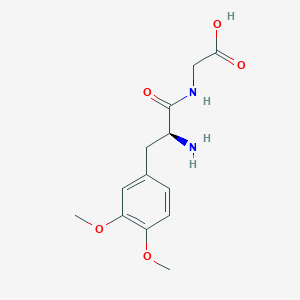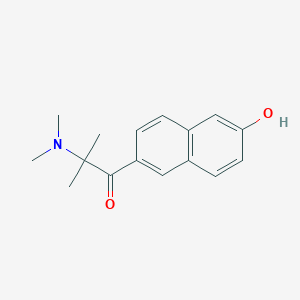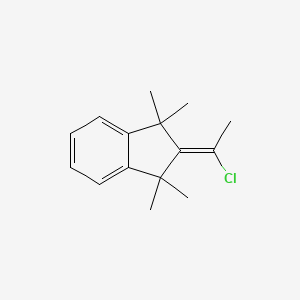![molecular formula C10H13IN2 B14198814 4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine CAS No. 853737-19-6](/img/structure/B14198814.png)
4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine is a chemical compound with the molecular formula C10H13IN2 and a molecular weight of 288.128 g/mol It is characterized by the presence of an iodine atom attached to a pyridine ring, which is further substituted with a methylpyrrolidinyl group
Vorbereitungsmethoden
The synthesis of 4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine can be achieved through several synthetic routes. One common method involves the iodination of a pyridine derivative. For instance, the iodination of 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine can be carried out using iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The molecular targets and pathways involved can vary depending on the specific structure of the final compound derived from it .
Vergleich Mit ähnlichen Verbindungen
4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine can be compared with other similar compounds, such as:
3-iodopyridine: Similar in structure but lacks the pyrrolidinyl group.
4-iodopyridine: Similar in structure but lacks the pyrrolidinyl group.
3-[(2S)-1-methylpyrrolidin-2-yl]pyridine: Similar in structure but lacks the iodine atom.
Eigenschaften
CAS-Nummer |
853737-19-6 |
|---|---|
Molekularformel |
C10H13IN2 |
Molekulargewicht |
288.13 g/mol |
IUPAC-Name |
4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H13IN2/c1-13-6-2-3-10(13)8-7-12-5-4-9(8)11/h4-5,7,10H,2-3,6H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
ZJURXVKUCCEONO-JTQLQIEISA-N |
Isomerische SMILES |
CN1CCC[C@H]1C2=C(C=CN=C2)I |
Kanonische SMILES |
CN1CCCC1C2=C(C=CN=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro-](/img/structure/B14198733.png)
![1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one](/img/structure/B14198739.png)




![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)

![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)



